

Technical Guide: Mesoridazine-d3 Certificate of Analysis & Purity Validation

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Compound of Interest

Compound Name: Mesoridazine-d3

Cat. No.: B1159262

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Executive Summary

Mesoridazine-d3 (10-[2-(1-methyl-d3-2-piperidinyl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine) is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of Mesoridazine in biological matrices.[1] As a metabolite of Thioridazine and a precursor to Sulforidazine, Mesoridazine occupies a volatile position in the phenothiazine metabolic pathway.

The reliability of pharmacokinetic (PK) and toxicokinetic (TK) data depends entirely on the integrity of this reference standard. A Certificate of Analysis (CoA) for **Mesoridazine-d3** is not merely a receipt; it is a technical document that must certify the absence of "isotopic cross-talk" (unlabeled d0 contribution) and the stability of the oxidation-sensitive sulfoxide group.

This guide dissects the critical parameters of the **Mesoridazine-d3** CoA, establishes a self-validating purity check protocol, and details the LC-MS/MS mechanisms required for high-sensitivity bioanalysis.[1]

Part 1: The Compound & The Criticality of Deuteration

Chemical Identity & Structure

Mesoridazine is a phenothiazine sulfoxide.[2] The "d3" label is typically incorporated into the N-methyl group of the piperidine ring. This location is chosen because it is metabolically stable relative to the phenothiazine ring and provides a distinct mass shift (+3 Da) that avoids overlap with the natural isotope abundance of the analyte (M+1, M+2).

Parameter	Specification
Compound Name	Mesoridazine-d3 (N-methyl-d3)
CAS Number	2514954-64-2 (Free Base)
Molecular Formula	C ₂₁ H ₂₃ D ₃ N ₂ OS ₂
Molecular Weight	389.59 g/mol
Chemical Structure	Phenothiazine core with a methylsulfinyl substituent and a deuterated piperidine side chain.[1]

The "Isotopic Cross-Talk" Hazard

In Isotope Dilution Mass Spectrometry (IDMS), the internal standard must behave identically to the analyte during extraction and chromatography but remain spectrally distinct.

- The Risk: If the **Mesoridazine-d3** standard contains significant amounts of unlabeled Mesoridazine (d0), it will contribute to the analyte signal channel (m/z 387).
- The Consequence: This causes a positive bias in the calculated concentration of Mesoridazine in patient samples, potentially leading to incorrect dosage adjustments or failed bioequivalence studies [1].

Part 2: Decoding the Certificate of Analysis (CoA)

A robust CoA for **Mesoridazine-d3** must report two distinct purity metrics: Chemical Purity and Isotopic Purity.

Chemical Purity (HPLC-UV)

This measures the proportion of **Mesoridazine-d3** relative to other chemical species (impurities).[1]

- Target: >98.0%.
- Critical Impurities:
 - Thioridazine-d3 (Sulfide): Result of reduction. More lipophilic; elutes later on C18.
 - Sulforidazine-d3 (Sulfone): Result of over-oxidation. Elutes earlier/differently depending on pH.
 - N-Desmethyl Mesoridazine: Synthetic precursor.

Isotopic Purity (Isotopic Enrichment)

This measures the distribution of isotopologues (d0, d1, d2, d3).[1]

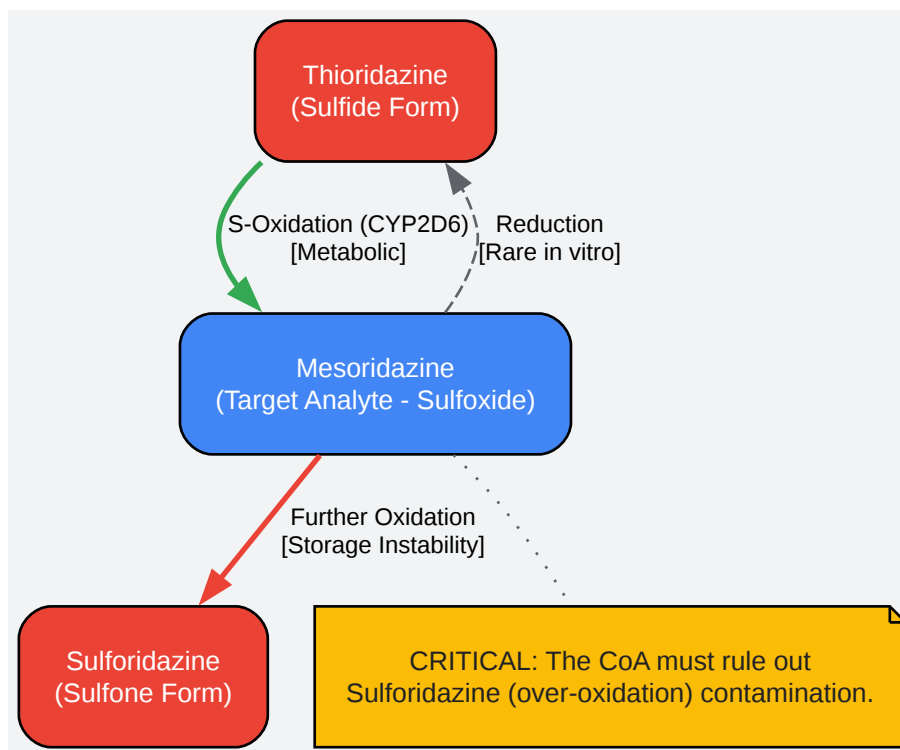
- Target: >99.0% enrichment.
- The "d0" Limit: The contribution of d0 must be <0.5% (ideally <0.1%) of the d3 peak.
- Calculation:

Stereochemistry

Mesoridazine contains a chiral sulfur atom (sulfoxide), existing as a racemate.[1] The CoA must confirm the material is racemic (unless a specific enantiomer is requested), as the enantiomers may exhibit differential protein binding or metabolism [2].

Part 3: Metabolic & Degradation Pathways[1]

Mesoridazine is chemically labile. Understanding its degradation pathways is essential for handling the standard and interpreting stability data.



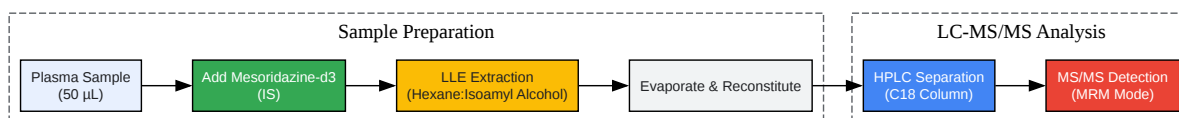
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Figure 1: The Redox instability of the phenothiazine sulfur center.[1] Mesoridazine (Blue) sits between the sulfide and sulfone forms. Storage in air/light promotes conversion to Sulforidazine.

Part 4: Validated Experimental Protocol

Workflow Overview

This protocol utilizes Liquid-Liquid Extraction (LLE) to maximize recovery and cleanliness, minimizing matrix effects that could suppress the electrospray ionization (ESI) signal.[1]



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Figure 2: Bioanalytical workflow for Mesoridazine quantification.

Step-by-Step Methodology

1. Stock Preparation:

- Dissolve 1 mg **Mesoridazine-d3** in 1 mL Methanol (protect from light).
- Caution: Do not use DMSO if possible, as it can sometimes promote oxidation or interfere with evaporation steps.[1]
- Store at -20°C. Stability is typically 1 month; re-verify against fresh stock if older.[1]

2. Sample Extraction (LLE):

- Aliquot 50 µL plasma into a glass tube.
- Add 20 µL **Mesoridazine-d3** working solution (e.g., 100 ng/mL).[1]
- Add 50 µL 0.5 M NaOH (Alkaline pH ensures the drug is uncharged and extractable).
- Add 3 mL Hexane:Isoamyl alcohol (98:2 v/v).
- Vortex (5 min) and Centrifuge (3000 rpm, 5 min).
- Transfer organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute in 100 µL Mobile Phase.

3. LC-MS/MS Conditions:

- Column: C18 (e.g., Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).[1]
- Mobile Phase:
 - A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.
 - B: Acetonitrile + 0.1% Formic Acid.[3]

- Gradient: 10% B to 90% B over 3 minutes.
- Detection (ESI+):
 - Mesoridazine (Analyte): m/z 387.2 → 126.1
 - **Mesoridazine-d3** (IS): m/z 390.2 → 129.1[1]
 - Note: The fragment 126/129 corresponds to the piperidine side chain. The +3 Da shift is retained on the N-methyl group of the fragment [3].

Part 5: Self-Validating Purity Check

Before running a full batch, perform this "Zero-Blank" Test to validate the CoA claims in your specific system:

- Prepare a "Double Blank": Plasma only (No Analyte, No IS).
- Prepare a "Zero Sample": Plasma + **Mesoridazine-d3** (IS only).
- Inject both.
- Analyze the Analyte Channel (387 -> 126):
 - In the "Zero Sample," integrate the peak at the retention time of Mesoridazine.
 - If the area is > 20% of the Lower Limit of Quantification (LLOQ), the **Mesoridazine-d3** is impure (contains d0) or is degrading in the source.
 - Action: If positive, check the CoA for "Isotopic Enrichment." If enrichment is >99.5% but signal is high, check for "In-Source Fragmentation" or "Crosstalk" parameters on the mass spectrometer.[1]

References

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